4-(4-ethoxyphenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid
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Overview
Description
4-(4-ethoxyphenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid: is a complex organic compound with potential applications in various scientific fields. This compound features a phenyl ring substituted with an ethoxy group, an imidazole ring, and a butanoic acid moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the phenyl and imidazole components. One common approach is to first synthesize the ethoxyphenyl derivative, followed by the introduction of the imidazole group through nucleophilic substitution reactions. The final step involves the formation of the butanoic acid moiety through esterification or amidation reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The phenyl ring can be oxidized to form phenolic derivatives.
Reduction: : The imidazole ring can be reduced to form imidazolium salts.
Substitution: : The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: : Nucleophiles like sodium hydride (NaH) and aprotic solvents are employed for substitution reactions.
Major Products Formed
Oxidation: : Phenolic acids and quinones.
Reduction: : Imidazolium salts.
Substitution: : Derivatives with different functional groups attached to the ethoxy position.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: : Investigated for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to biological responses. The exact mechanism would depend on the specific application and the molecular targets involved.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the combination of the ethoxyphenyl and imidazole groups. Similar compounds include:
Phenacetin: : A pain-relieving and fever-reducing drug.
4-Ethoxyphenylacetic acid: : Used in the synthesis of various pharmaceuticals.
Imidazole derivatives: : Employed in various chemical and biological applications.
These compounds share some structural similarities but differ in their functional groups and applications, highlighting the uniqueness of 4-(4-ethoxyphenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid .
Biological Activity
The compound 4-(4-ethoxyphenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid is a derivative of 4-oxobutanoic acid and features a complex structure that suggests potential biological activity. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure and Properties
The compound's chemical formula is C20H26N4O3, with a molecular weight of 370.45 g/mol. It contains an ethoxyphenyl group, an imidazole ring, and an amino group, which contribute to its biological activities.
Antimicrobial Activity
Research has shown that derivatives of 4-oxobutanoic acid possess significant antimicrobial properties. For instance, similar compounds have been synthesized and tested against various bacterial strains, demonstrating notable antibacterial and antifungal activities. In particular:
- Antifungal Activity : Compounds derived from 4-oxobutanoic acid have exhibited potent antifungal effects against pathogens such as Aspergillus fumigatus and Helminthosporium sativum, with inhibition rates exceeding 90% in some derivatives .
- Antibacterial Activity : Studies have reported effective growth inhibition against Bacillus subtilis and Pseudomonas aeruginosa, with certain derivatives showing over 30% inhibition at lower concentrations .
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties. Compounds with similar frameworks have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example:
- Inhibition of COX Enzymes : Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This action may reduce inflammation and pain associated with various conditions .
Anticancer Activity
The anticancer potential of related compounds has been explored extensively. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways:
- Tyrosinase Inhibition : Some studies indicate that derivatives of 4-oxobutanoic acid can inhibit tyrosinase, an enzyme linked to melanin production in melanoma cells. This inhibition could be leveraged for therapeutic strategies against skin cancers .
Case Studies
-
Synthesis and Testing of Derivatives :
In a study conducted by researchers synthesizing amide derivatives from chiral 4-oxobutanoic acids, several compounds were evaluated for their antimicrobial effectiveness. The results indicated that modifications to the side chains significantly impacted biological activity, highlighting the importance of structural variations in enhancing efficacy . -
In Vivo Studies :
Another study focused on the anti-inflammatory effects of similar compounds in animal models demonstrated significant reductions in edema and inflammatory markers after treatment with these derivatives, suggesting their potential for therapeutic use in inflammatory diseases .
Data Summary
Properties
IUPAC Name |
4-(4-ethoxyphenyl)-2-(3-imidazol-1-ylpropylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-2-25-15-6-4-14(5-7-15)17(22)12-16(18(23)24)20-8-3-10-21-11-9-19-13-21/h4-7,9,11,13,16,20H,2-3,8,10,12H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYBMLXMECBNOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC(C(=O)O)NCCCN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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